5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid
Description
5-{[N-(Diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid is a naphthalene derivative featuring a sulfinic acid (-SO2H) group at the 5-position, a carbamoyl linkage (-CONH-), and a diphenylmethyl substituent. This structural combination confers unique physicochemical and biological properties.
Properties
IUPAC Name |
5-[2-(benzhydrylamino)-2-oxoethyl]naphthalene-1-sulfinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c27-24(17-20-13-7-15-22-21(20)14-8-16-23(22)30(28)29)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,25H,17H2,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUHQGDWWMCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=C4C=CC=C(C4=CC=C3)S(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid typically involves multi-step organic reactions. One common approach includes the reaction of naphthalene derivatives with sulfinic acid precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can participate in redox reactions, while the diphenylmethyl carbamoyl moiety can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Reactivity : Sulfinic acid derivatives are more reactive than sulfonamides (e.g., ) but less acidic than sulfonic acids (). This balance may enable selective chemical modifications .
- Biological Activity : Thiadiazole-containing analogs () show antimicrobial and anticancer properties, suggesting that the target compound’s carbamoyl-sulfinic acid structure could interact with similar biological targets .
Physicochemical Properties
| Property | Target Compound | 5-(Dimethylamino)-N,N-diethylnaphthalene-1-sulfonamide | Dinonyl-naphthalenesulfonic Acid Salts |
|---|---|---|---|
| Solubility | Moderate in polar solvents (sulfinic acid) | High in organic solvents (sulfonamide) | High in nonpolar solvents (surfactant salts) |
| Stability | Reactive (sulfinic acid oxidizes to sulfonic acid) | Stable under acidic/neutral conditions | Thermally stable (salts) |
| Acidity (pKa) | ~1.5–2.5 (sulfinic acid) | Non-acidic (sulfonamide) | ~0.5–1.0 (sulfonic acid) |
Insights :
- The target compound’s sulfinic acid group offers intermediate acidity, making it suitable for pH-dependent applications (e.g., drug delivery) compared to sulfonamides (non-acidic) or sulfonic acids (strongly acidic) .
- Stability challenges (oxidation of sulfinic acid) may necessitate formulation under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
